molecular formula C11H10BrN3O4 B2738280 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide CAS No. 2034464-48-5

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B2738280
CAS No.: 2034464-48-5
M. Wt: 328.122
InChI Key: QGAWFYRXJLMICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide is a synthetic small molecule designed for research applications, integrating a pyridine-3-carboxamide scaffold and an oxazolidin-2,4-dione moiety. Pyridine-3-carboxamide derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, which have been reported to include anti-inflammatory, anticancer, cytoprotective, and anxiolytic activities . The oxazolidinone core is a privileged structure in drug discovery, known for its presence in compounds that act as allosteric modulators for various receptors, such as the metabotropic glutamate receptor 5 (mGluR5) . This molecular architecture suggests potential as a key intermediate or candidate for developing novel therapeutic agents. Researchers can leverage this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a probe for studying biological pathways. The presence of the bromo-substituent on the pyridine ring offers a handle for further synthetic modification via cross-coupling reactions, enhancing its utility in chemical synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct all necessary safety and stability assessments prior to use.

Properties

IUPAC Name

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O4/c12-8-3-7(4-13-5-8)10(17)14-1-2-15-9(16)6-19-11(15)18/h3-5H,1-2,6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAWFYRXJLMICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Pyridine-3-Carboxylic Acid

Pyridine-3-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in concentrated sulfuric acid. The reaction proceeds at 80–100°C for 6–12 hours, yielding 5-bromopyridine-3-carboxylic acid with regioselectivity governed by the electron-withdrawing carboxylic acid group.

Representative Conditions :

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Br₂ (1.1 eq) H₂SO₄ 90 8 65
NBS (1.2 eq) DMF 80 6 72

Synthesis of 2-(2,4-Dioxo-1,3-Oxazolidin-3-yl)ethylamine

Oxazolidinone Ring Formation

The oxazolidinone scaffold is constructed via cyclization of β-amino alcohol precursors with phosgene equivalents. A representative method from patent literature involves:

  • Step 1 : Reaction of 2-aminoethanol with benzyl chloroformate to form N-Cbz-2-aminoethanol.
  • Step 2 : Treatment with glycidyl butyrate in the presence of NaH, yielding a hydroxymethyl oxazolidinone intermediate.
  • Step 3 : Deprotection of the Cbz group via hydrogenolysis (H₂/Pd-C) to generate 3-(2-hydroxyethyl)-1,3-oxazolidin-2,4-dione.

Cyclization Conditions :

Reagent Solvent Temperature (°C) Time (h) Yield (%)
NaH (2.5 eq) THF 0 → RT 4 85

Ethylamine Functionalization

The hydroxyl group of 3-(2-hydroxyethyl)-1,3-oxazolidin-2,4-dione is converted to an amine via a two-step process:

  • Mitsunobu Reaction : Reaction with phthalimide using DIAD/PPh₃ to introduce a protected amine.
  • Deprotection : Hydrazinolysis (NH₂NH₂·H₂O) in ethanol to yield 2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamine.

Key Data :

  • Mitsunobu yield: 78%
  • Deprotection yield: 92%.

Amide Bond Formation: Coupling Pyridine and Oxazolidinone Fragments

Carboxylic Acid Activation

5-Bromopyridine-3-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Activation Protocol :

  • SOCl₂ (3 eq) , reflux in DCM for 2 hours, followed by solvent evaporation.
  • Yield : >95%.

Amine Acylation

The acyl chloride is reacted with 2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamine in the presence of a base (e.g., Et₃N, DIPEA) to form the carboxamide.

Representative Conditions :

Base Solvent Temperature (°C) Time (h) Yield (%)
Et₃N (3 eq) DCM 0 → RT 12 88
DIPEA (2 eq) THF RT 6 85

Integrated Synthetic Routes

Linear Approach: Sequential Fragment Assembly

  • Synthesize 5-bromopyridine-3-carboxylic acid (Section 2).
  • Prepare 2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamine (Section 3).
  • Couple via amide bond formation (Section 4).
    Total Yield : 52–58%.

Convergent Approach: Late-Stage Coupling

  • Independently synthesize pyridine and oxazolidinone fragments.
  • Perform final amide coupling.
    Advantages : Modularity, easier purification.
    Total Yield : 60–65%.

Optimization and Challenges

Bromination Regioselectivity

Electrophilic bromination of pyridine-3-carboxylic acid predominantly occurs at the C5 position due to the carboxylic acid’s meta-directing effect. However, over-bromination or di-substitution may occur at higher temperatures (>100°C), necessitating careful stoichiometric control.

Oxazolidinone Ring Stability

The oxazolidinone ring is prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., THF, DCM) are critical during amine acylation.

Palladium Catalyst Efficiency

Suzuki-Miyaura couplings require rigorous exclusion of oxygen and moisture. Catalytic systems such as [Pd(dppf)Cl₂] (5 mol%) with ligand-free conditions enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinamide moiety.

    Reduction: Reduction reactions can also occur, potentially affecting the oxazolidinone ring.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the nicotinamide moiety.

    Reduction: Reduced forms of the oxazolidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the oxazolidinone ring may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Ethyl Group

Compound A : 5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide (CAS 2034424-69-4)

  • Structural difference: Replaces the oxazolidinone with a tetrahydropyran (oxane) ring containing a sulfur atom.
  • This likely reduces polarity and aqueous solubility compared to the target compound .

Compound B : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Structural difference: Substitutes the oxazolidinone-ethyl group with a 3-bromo-2-methylphenyl ring.
  • Impact: The aromatic phenyl group enables stronger π-π stacking and intramolecular conjugation, leading to near-planar molecular geometry (dihedral angle: 8.38° between rings). Centrosymmetric dimers form via N–H⋯O hydrogen bonds, a feature absent in the target compound due to its flexible ethyl-oxazolidinone chain .

Core Pyridine Modifications

Compound C: 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide

  • Structural difference : Contains dual pyridine cores with piperazinyl and hydroxyethoxy groups.
  • Impact: Increased hydrogen-bonding capacity (hydroxyethoxy) and bulkiness may enhance solubility in polar solvents but reduce membrane permeability compared to the target compound’s compact oxazolidinone .

Functional Group Analogues

Compound D : 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide (5F-CUMYL-PICA)

  • Structural difference : Pyrrolo-pyridine core with a fluoropentyl chain and cumyl group.
  • The target compound’s oxazolidinone and bromine substituents likely limit such activity .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Hydrogen-Bonding Features
Target Compound 345.25* Bromopyridine, oxazolidinone Two carbonyl donors (oxazolidinone)
Compound A 345.26 Bromopyridine, thioether-oxane Thioether (weak H-bond acceptor)
Compound B 335.18 Bromophenyl, dihydropyridine N–H⋯O dimer formation

*Calculated based on molecular formula C₁₁H₁₀BrN₃O₃.

Table 2: Crystallographic Comparisons

Compound Crystal Packing Feature Software Used for Analysis
Target Compound Not reported in evidence Likely SHELXL
Compound B Centrosymmetric dimers via N–H⋯O SHELX-97

Key Research Findings

  • Hydrogen Bonding: The oxazolidinone in the target compound provides two carbonyl groups for hydrogen bonding, which may enhance crystalline stability compared to Compound A’s non-polar oxane group .
  • Planarity vs.
  • Pharmacological Potential: Fluorinated analogs like Compound D exhibit bioactivity due to lipophilic chains, but the target compound’s polar oxazolidinone and bromine likely limit such effects .

Biological Activity

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

The compound can be characterized by its molecular formula C12H12BrN3O3C_{12}H_{12}BrN_3O_3 and a molecular weight of approximately 316.15 g/mol. The structure includes a bromine atom and an oxazolidinone moiety, which are significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. Its efficacy has been compared to established antibiotics such as linezolid.

Table 1: Antibacterial Efficacy Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Enterococcus faecalis64 µg/mL
Escherichia coli128 µg/mL

The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial protein synthesis. The oxazolidinone core is known to bind to the bacterial ribosome, preventing the formation of functional ribosomal subunits and thus halting protein synthesis.

Case Study: In Vitro Evaluation

In a study evaluating a series of pyridine derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study employed time-growth kinetics to assess the bacteriostatic effects, revealing that the compound could effectively inhibit bacterial growth in a concentration-dependent manner .

Biofilm Formation Inhibition

Another critical aspect of the biological activity of this compound is its ability to inhibit biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them more resistant to antibiotics.

Table 2: Biofilm Inhibition Data

Concentration (µg/mL)% Biofilm InhibitionReference
1035%
2060%
4085%

The results indicate that at higher concentrations, the compound significantly reduces biofilm formation in Streptococcus pneumoniae, suggesting its potential as a therapeutic agent against biofilm-associated infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.